Cas no 2287289-32-9 (6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole)
![6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole structure](https://ja.kuujia.com/scimg/cas/2287289-32-9x500.png)
6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole 化学的及び物理的性質
名前と識別子
-
- 2287289-32-9
- 6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole
- EN300-6749255
-
- インチ: 1S/C12H14BrFN4/c1-17-3-2-8(6-17)7-18-12-4-9(13)10(14)5-11(12)15-16-18/h4-5,8H,2-3,6-7H2,1H3
- InChIKey: WSCUJTYNICIPAU-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC2=C(C=1)N(CC1CN(C)CC1)N=N2)F
計算された属性
- せいみつぶんしりょう: 312.03859g/mol
- どういたいしつりょう: 312.03859g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 306
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6749255-0.05g |
6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287289-32-9 | 0.05g |
$768.0 | 2023-05-30 | ||
Enamine | EN300-6749255-5.0g |
6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287289-32-9 | 5g |
$2650.0 | 2023-05-30 | ||
Enamine | EN300-6749255-10.0g |
6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287289-32-9 | 10g |
$3929.0 | 2023-05-30 | ||
Enamine | EN300-6749255-1.0g |
6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287289-32-9 | 1g |
$914.0 | 2023-05-30 | ||
Enamine | EN300-6749255-0.5g |
6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287289-32-9 | 0.5g |
$877.0 | 2023-05-30 | ||
Enamine | EN300-6749255-0.1g |
6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287289-32-9 | 0.1g |
$804.0 | 2023-05-30 | ||
Enamine | EN300-6749255-2.5g |
6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287289-32-9 | 2.5g |
$1791.0 | 2023-05-30 | ||
Enamine | EN300-6749255-0.25g |
6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole |
2287289-32-9 | 0.25g |
$840.0 | 2023-05-30 |
6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole 関連文献
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazoleに関する追加情報
Recent Advances in the Study of 6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole (CAS: 2287289-32-9)
The compound 6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole (CAS: 2287289-32-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel heterocyclic compounds with potential pharmacological properties. The presence of both bromo and fluoro substituents on the benzotriazole core, coupled with the (1-methylpyrrolidin-3-yl)methyl side chain, confers unique electronic and steric properties that make it an attractive scaffold for drug discovery. Computational modeling studies suggest that this compound may exhibit high binding affinity to certain kinase targets, which are implicated in various disease pathways.
In vitro studies have demonstrated that 6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole exhibits moderate inhibitory activity against several cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action appears to involve interference with cell cycle progression and induction of apoptosis. Furthermore, preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles, although further optimization may be required to improve metabolic stability.
The synthesis of this compound has been optimized in recent publications, with improvements in yield and purity. A key advancement involves the use of palladium-catalyzed cross-coupling reactions to introduce the bromo and fluoro substituents, followed by reductive amination to attach the (1-methylpyrrolidin-3-yl)methyl moiety. These methodological improvements have facilitated the production of gram-scale quantities for further biological evaluation.
Looking ahead, researchers are exploring the potential of this compound as a lead structure for the development of new therapeutics targeting neurological disorders and inflammatory conditions. Its ability to cross the blood-brain barrier, as suggested by recent in vivo studies, makes it particularly interesting for central nervous system applications. However, comprehensive toxicity studies and further structure-activity relationship investigations are needed to fully evaluate its therapeutic potential.
In conclusion, 6-bromo-5-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole represents a promising chemical entity with multiple potential applications in medicinal chemistry. The recent advancements in its synthesis and biological evaluation underscore its importance as a research tool and potential drug candidate. Future studies should focus on elucidating its precise molecular targets and optimizing its pharmacological properties for clinical development.
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